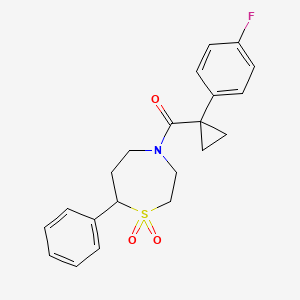
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone is a complex organic compound featuring a thiazepane ring, a cyclopropyl group, and a fluorophenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone typically involves multi-step organic synthesis. One common approach includes:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a phenyl-substituted amine and a suitable sulfonyl chloride, the thiazepane ring can be formed via nucleophilic substitution followed by cyclization.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Fluorophenyl Group: This step typically involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the fluorophenyl group to the cyclopropyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or organometallic reagents under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structural motifs are common in many bioactive molecules, suggesting possible applications in drug discovery and development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism by which (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone exerts its effects would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
相似化合物的比较
Similar Compounds
Thiazepane Derivatives: Compounds with similar thiazepane rings but different substituents.
Cyclopropyl Ketones: Compounds featuring the cyclopropyl ketone moiety.
Fluorophenyl Compounds: Molecules containing the fluorophenyl group.
Uniqueness
The uniqueness of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone lies in its combination of these three distinct structural features, which may confer unique biological activities and chemical reactivity compared to other compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-[1-(4-fluorophenyl)cyclopropyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO3S/c22-18-8-6-17(7-9-18)21(11-12-21)20(24)23-13-10-19(27(25,26)15-14-23)16-4-2-1-3-5-16/h1-9,19H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGMAUAGEFUBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2819410.png)
![6-[5-(3-Chlorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2819411.png)
![2-Methyl-4-({1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2819413.png)
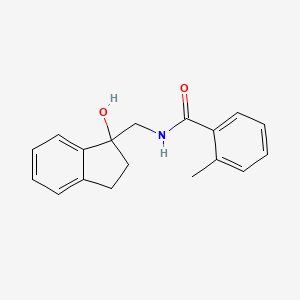
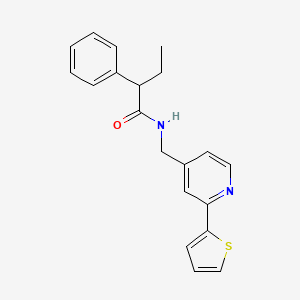
![5-chloro-N-({4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2819416.png)
![1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819417.png)
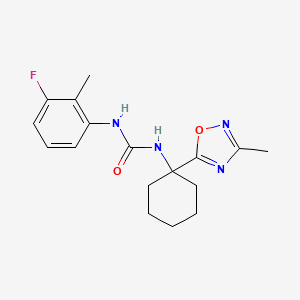
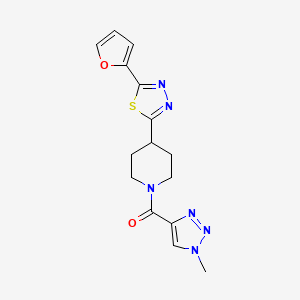
![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B2819422.png)
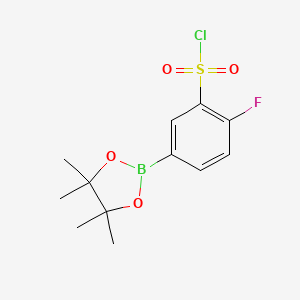
![7-cyclopropyl-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2819429.png)
![1-benzyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indole](/img/structure/B2819431.png)
![1-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride](/img/structure/B2819433.png)
